Ethylparaben sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

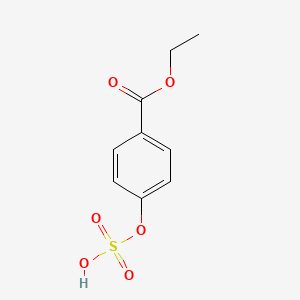

Ethyl 4-hydroxybenzoate sulfate is a benzoate ester that is ethyl 4-hydroxybenzoate in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate, a benzoate ester and an ethyl ester. It derives from a 4-hydroxybenzoic acid. It is a conjugate acid of an ethyl 4-hydroxybenzoate sulfate(1-).

科学的研究の応用

Antimicrobial Agent in Cosmetics and Pharmaceuticals

Ethylparaben sulfate is widely utilized in cosmetics and personal care products as an effective preservative. Its antimicrobial properties help extend the shelf life of formulations by inhibiting the growth of bacteria and fungi. A study highlighted that ethylparaben effectively prevents microbial contamination in various cosmetic products, ensuring safety and longevity .

Table 1: Common Uses of this compound in Cosmetics

| Product Type | Application | Concentration Range |

|---|---|---|

| Skin creams | Preservative | 0.1% - 0.8% |

| Hair care products | Antimicrobial agent | Up to 0.5% |

| Makeup products | Shelf-life extender | Up to 0.65% |

Food Preservation

In the food industry, this compound serves as a food preservative (E214), preventing spoilage caused by microbial growth. Its low toxicity makes it suitable for use in food products while maintaining safety standards . Regulatory bodies have deemed it safe for consumption within specified limits.

Research on Toxicity and Safety

While this compound is generally regarded as safe, ongoing research investigates its potential endocrine-disrupting effects. A study on fish exposed to varying concentrations of ethylparaben indicated alterations in hematological parameters and tissue damage, suggesting a need for caution regarding its environmental impact . However, other studies assert that at recommended concentrations, ethylparaben poses minimal risk to human health .

Case Study: Toxicity Assessment in Aquatic Life

A recent study assessed the effects of ethylparaben on Labeo rohita (rohu fish) over a period of 21 days. Fish were exposed to three different concentrations (2000 μg/L, 4000 μg/L, and 6000 μg/L). Results indicated significant biochemical alterations and tissue damage at higher concentrations, highlighting the importance of monitoring environmental exposure levels .

Environmental Applications

This compound has been explored for its potential use in environmental monitoring as a sorbent material for solid-phase microextraction techniques. Its ability to interact electrostatically with various compounds makes it a candidate for extracting pollutants from water sources . This application underscores its versatility beyond traditional uses.

Regulatory Status and Safety Assessments

Regulatory agencies such as the European Commission have reviewed the safety of parabens, including this compound. The consensus indicates that when used within established limits (typically below 0.4% in cosmetics), they do not pose significant health risks . Furthermore, ongoing studies continue to evaluate their safety profiles against potential endocrine disruption.

化学反応の分析

Hydrolysis and Metabolic Pathways

Ethylparaben sulfate undergoes hydrolysis via enzymatic and non-enzymatic pathways:

Enzymatic Hydrolysis

-

Liver and Skin Microsomes : this compound is hydrolyzed by human liver microsomes (HLMs) and skin microsomes (HSMs) into 4-hydroxybenzoic acid. Rates vary based on tissue and species:

Table 1: Hydrolysis Rates of Parabens in Human Liver Microsomes

| Paraben | Hydrolysis Rate (nmol/min/mg protein) |

|---|---|

| Methylparaben | 15.2 |

| Ethylparaben | 10.8 |

| Propylparaben | 8.4 |

| Butylparaben | 6.1 |

-

Phase II Metabolism : Hydrolyzed 4-hydroxybenzoic acid undergoes glucuronidation or glycine conjugation (e.g., 4-hydroxyhippuric acid) .

Non-Enzymatic Hydrolysis

-

Acidic or alkaline conditions accelerate hydrolysis. For example, ethyl sulfate (structurally similar) decomposes at >140°C to ethylene and sulfuric acid .

Photocatalytic Degradation

This compound degrades under simulated solar light using Ag₂CO₃ as a catalyst :

-

Mechanism : Reactive oxygen species (ROS), particularly - OH and O₂- ⁻, drive oxidation.

-

Kinetics : Degradation follows pseudo-first-order kinetics.

Table 2: Effect of Ag₂CO₃ Concentration on Ethylparaben Degradation

| Ag₂CO₃ (mg/L) | Rate Constant (kₐₚₚ, min⁻¹) | Degradation Efficiency (120 min) |

|---|---|---|

| 250 | 0.075 | 50% |

| 750 | 0.104 | 100% |

| 1000 | 0.085 | 95% |

-

Environmental Matrices : Degradation efficiency improves in bicarbonate-rich or humic acid-containing solutions due to enhanced ROS generation .

Sulfuryl Group Transfer Mechanisms

Sulfate esters like this compound participate in associative sulfuryl transfer reactions:

-

Pentacoordinate Intermediate : Molecular orbital studies reveal a trigonal bipyramidal intermediate during nucleophilic substitution at sulfur .

-

Pseudorotation : Berry pseudorotation facilitates ligand exchange without significant energy barriers .

-

Stereochemistry : Substitution can occur with inversion or retention at sulfur, depending on reaction conditions .

Synthetic and Stability Considerations

-

Synthesis : this compound is synthesized via sulfation of ethylparaben. Microwave-assisted methods using NaHSO₄ as a catalyst yield high-purity products .

-

Stability : The compound is stable under neutral conditions but degrades in acidic environments (e.g., Ag₂CO₃ dissolution at pH 3) .

Environmental and Biological Implications

特性

分子式 |

C9H10O6S |

|---|---|

分子量 |

246.24 g/mol |

IUPAC名 |

ethyl 4-sulfooxybenzoate |

InChI |

InChI=1S/C9H10O6S/c1-2-14-9(10)7-3-5-8(6-4-7)15-16(11,12)13/h3-6H,2H2,1H3,(H,11,12,13) |

InChIキー |

LJXYMXIWXRFOHR-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。